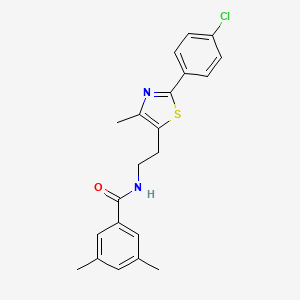

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide

Description

N-(2-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide is a synthetic organic compound featuring a thiazole ring substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. This thiazole moiety is linked via an ethyl chain to a benzamide group substituted with 3,5-dimethyl groups.

Key structural features include:

- Thiazole core: A five-membered heterocycle with sulfur and nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity.

- 4-Chlorophenyl substituent: An electron-withdrawing group that may enhance electrophilic interactions.

- 3,5-Dimethylbenzamide: A lipophilic aromatic system that could influence solubility and target binding.

Properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2OS/c1-13-10-14(2)12-17(11-13)20(25)23-9-8-19-15(3)24-21(26-19)16-4-6-18(22)7-5-16/h4-7,10-12H,8-9H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAZUNWVQVNTQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using bromine or iodine to yield 4-chlorophenylthiazole.

Alkylation: The 4-chlorophenylthiazole is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

Amidation: The final step involves the reaction of the alkylated thiazole with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Select Heterocyclic Compounds

Key Observations :

- Heterocyclic Core : The thiazole in the target compound contrasts with imidazolidine-sulfonamide (), triazole (), and pyridine () cores in analogs. Thiazoles often exhibit higher metabolic stability than triazoles but may have reduced hydrogen-bonding versatility compared to sulfonamides .

- The 3,5-dimethylbenzamide group differs from the trifluoromethylphenoxy substituent in diflufenican (), impacting lipophilicity and steric bulk .

Functional Group Analysis

- Amide Linkage : Present in both the target compound and diflufenican (), this group facilitates hydrogen bonding but may confer susceptibility to enzymatic hydrolysis.

- Sulfonamide vs. Thiazole : Sulfonamide-containing compounds () exhibit stronger hydrogen-bonding capacity, whereas thiazoles provide π-π stacking opportunities .

- Halogenation : The 4-chlorophenyl group in the target compound vs. 2,4-difluorophenyl in triazoles () affects electronic properties and steric interactions.

Biological Activity

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H23ClN2O2S2

- Molecular Weight : 447.0 g/mol

- IUPAC Name : N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,5-dimethylbenzamide

- CAS Number : 897612-11-2

This compound features a thiazole ring, a chlorophenyl group, and a dimethylbenzamide moiety, which contribute to its diverse biological activities.

The mechanisms by which this compound exerts its biological effects are multifaceted. It is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. Preliminary studies suggest that the compound may inhibit certain pathways involved in cell proliferation and survival.

Antiviral Activity

Recent investigations have highlighted the compound's potential as an antiviral agent. For instance, derivatives of benzamide structures have shown efficacy against various viral infections by targeting viral replication processes. Specifically, compounds similar to this compound have demonstrated significant inhibition of human adenovirus (HAdV) replication in vitro, with selectivity indexes exceeding 100 compared to standard antiviral agents like niclosamide .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it could inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the thiazole ring is thought to enhance its interaction with cancer-specific targets, leading to increased potency against certain tumor types .

Case Studies and Research Findings

- In Vitro Studies : A study reported that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.1 to 10 µM depending on the cell type .

- Mechanistic Insights : Further mechanistic studies revealed that the compound could induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis. This effect was corroborated by increased levels of reactive oxygen species (ROS) in treated cells.

- Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates and prolonged survival compared to control groups. The maximum tolerated dose was established at 150 mg/kg without significant toxicity .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,5-dimethylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves constructing the thiazole core followed by introducing the benzamide moiety. For example, thiazole ring formation can be achieved via cyclization of thiourea derivatives with α-halo ketones. Subsequent coupling with 3,5-dimethylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields the final product . Optimization may include solvent selection (ethanol or DMF), reflux duration (4–10 hours), and catalyst use (e.g., 4-DMAP for improved acyl transfer efficiency) .

- Data Table : Comparison of Reaction Conditions

| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiazole formation | Ethanol | Acetic acid | Reflux | 70–80 | |

| Benzamide coupling | DCM | Triethylamine | RT | 65–75 |

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 to confirm substituent positions, focusing on thiazole proton shifts (δ 7.2–8.5 ppm) and benzamide carbonyl signals (δ ~165 ppm) .

- X-ray crystallography : Employ SHELX software for structure refinement. Key parameters include resolving disorder in the thiazole-ethyl linkage and validating bond lengths (e.g., C-S: ~1.7 Å) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHClNOS: calc. 393.09) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-methoxyphenyl) and compare bioactivity .

- Docking studies : Use molecular modeling software (e.g., AutoDock Vina) to simulate interactions with proteins like cyclooxygenase-2 (COX-2), focusing on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the thiazole ring .

- In vitro assays : Test inhibition of inflammatory mediators (e.g., TNF-α) in macrophage models, using dose-response curves (IC determination) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility checks : Validate assay conditions (e.g., cell line specificity, serum concentration). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .

- Metabolic stability analysis : Use liver microsome assays to assess if conflicting in vivo/in vitro results stem from rapid metabolism .

- Data normalization : Apply statistical tools (e.g., Z-score) to harmonize results across studies, particularly for IC values .

Q. What strategies are effective in resolving crystallographic disorder in derivatives of this compound?

- Methodological Answer :

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping electron densities in the thiazole-ethyl group .

- Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion artifacts .

- DFT calculations : Compare experimental bond angles with theoretical models (e.g., Gaussian 09) to validate geometric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.